

Application Note and Protocol: Synthesis of p-[(p-Aminophenyl)azo]benzoic Acid

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Compound of Interest

Compound Name: *p-[(p-aminophenyl)azo]benzoic acid*

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This document provides a detailed, step-by-step protocol for the chemical synthesis of **p-[(p-aminophenyl)azo]benzoic acid**. This compound is of interest in various research and development areas, including its use as a precursor for azo dyes and potential applications in medicinal chemistry.^[1] The synthesis involves a classic diazotization-coupling reaction, a fundamental process in organic chemistry for the formation of azo compounds.

Principle of the Synthesis

The synthesis of **p-[(p-aminophenyl)azo]benzoic acid** is achieved through a two-step process:

- Diazotization:** p-Aminobenzoic acid (PABA) is treated with an acidic solution of sodium nitrite to form a diazonium salt. This reaction is temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
- Azo Coupling:** The resulting diazonium salt is then reacted with aniline in a coupling reaction to form the final product, **p-[(p-aminophenyl)azo]benzoic acid**.

Experimental Protocol

2.1. Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
p-Aminobenzoic acid (PABA)	Reagent	Sigma-Aldrich	
Sodium nitrite (NaNO ₂)	ACS Reagent	Fisher Scientific	
Hydrochloric acid (HCl), concentrated	ACS Reagent	VWR	
Aniline	Reagent	Alfa Aesar	
Sodium hydroxide (NaOH)	ACS Reagent	Merck	
Ethanol, 95%	ACS Reagent	Pharmco-Aaper	
Glacial acetic acid	ACS Reagent	Baker	
Distilled water			
Ice			
Buchner funnel and flask			
Beakers and Erlenmeyer flasks			
Magnetic stirrer and stir bar			
pH paper or pH meter			
Melting point apparatus			

2.2. Step-by-Step Synthesis Procedure

Step 1: Diazotization of p-Aminobenzoic Acid

- In a 250 mL beaker, dissolve 13.7 g (0.1 mol) of p-aminobenzoic acid in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of distilled water.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- In a separate 100 mL beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cold p-aminobenzoic acid solution. Maintain the temperature below 5 °C throughout the addition.
- After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting solution contains the diazonium salt of p-aminobenzoic acid.

Step 2: Azo Coupling with Aniline

- In a 500 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in 100 mL of a 10% aqueous sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the cold aniline solution with continuous stirring.
- A colored precipitate of **p-[(p-aminophenyl)azo]benzoic acid** will form immediately.
- Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

- Acidify the reaction mixture by slowly adding glacial acetic acid until the pH is approximately 4-5. This will precipitate the product completely.
- Collect the crude product by vacuum filtration using a Buchner funnel.

- Wash the precipitate with copious amounts of cold distilled water to remove any unreacted salts and impurities.
- Recrystallize the crude product from 95% ethanol to obtain purified orange-gold plates of **p-[(p-aminophenyl)azo]benzoic acid**.[\[2\]](#)
- Dry the purified crystals in a vacuum oven at 60-70 °C.

2.3. Characterization

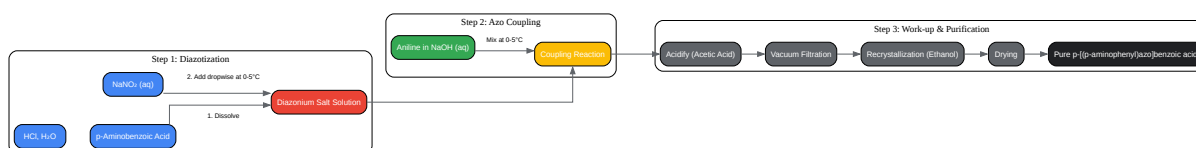
The identity and purity of the synthesized **p-[(p-aminophenyl)azo]benzoic acid** can be confirmed by the following methods:

- Melting Point: The expected melting point of the purified product is in the range of 248-250 °C.[\[2\]](#)
- Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.

Quantitative Data Summary

Parameter	Value
Molar mass of p-aminobenzoic acid	137.14 g/mol
Molar mass of aniline	93.13 g/mol
Molar mass of sodium nitrite	69.00 g/mol
Molar mass of p-[(p-aminophenyl)azo]benzoic acid	241.25 g/mol [3] [4]
Theoretical Yield	~24.1 g
Expected Yield	60-70% [2]
Melting Point (literature)	248.5–249.5 °C (recrystallized) [2]

Experimental Workflow Diagram



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